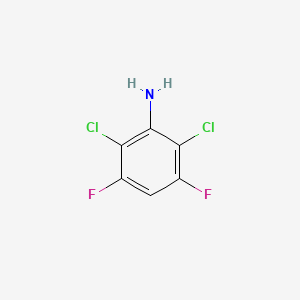

2,6-Dichloro-3,5-difluoroaniline

Vue d'ensemble

Description

2,6-Dichloro-3,5-difluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, along with an amino group

Mécanisme D'action

Target of Action

It’s structurally similar compound, 3,5-difluoroaniline, has been shown to interact with lysozyme in enterobacteria phage t4 .

Pharmacokinetics

It’s structurally similar compound, 3,5-difluoroaniline, has been shown to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Action Environment

It’s worth noting that the compound is used as an intermediate for pharmaceuticals or agricultural chemicals , suggesting that its action may be influenced by various environmental factors.

Analyse Biochimique

Cellular Effects

Similar compounds have been shown to have nephrotoxic effects in renal cortical slices obtained from the kidneys of untreated, male Fischer 344 rats .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-difluoroaniline typically involves multiple steps. One common method starts with the nitration of 1,3-dichloro-4,6-difluorobenzene to produce 2,6-dichloro-3,5-difluoronitrobenzene. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst and an inorganic or organic base to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-3,5-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.

Reduction Reactions: The nitro group in the intermediate can be reduced to an amino group using hydrogen and a palladium catalyst.

Oxidation Reactions: Although less common, the amino group can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Hydrogen and Palladium Catalyst: Used for the reduction of nitro groups to amino groups.

Alkali Metal Fluoride: Employed in the fluorination steps of the synthesis.

Mixed Acid (Sulfuric Acid/Nitric Acid): Utilized in the nitration reactions.

Major Products

The major product of interest is this compound itself, which can be further derivatized for various applications.

Applications De Recherche Scientifique

Scientific Research Applications

DCDFAn has been utilized in numerous scientific research applications:

1. Organic Synthesis:

- Intermediate in Chemical Reactions: DCDFAn serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization in complex organic syntheses .

2. Biological Studies:

- Enzyme Inhibition: Research indicates that DCDFAn may inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This property is crucial for understanding its pharmacokinetics and potential therapeutic applications .

- Antimicrobial Activity: Preliminary studies have shown that DCDFAn exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibacterial agents .

3. Environmental Chemistry:

- Toxicological Studies: DCDFAn’s interaction with biological systems has prompted investigations into its environmental impact and potential toxicity, particularly regarding its effects on aquatic organisms .

Industrial Applications

1. Dyes and Pigments:

- DCDFAn is used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. The presence of halogens enhances the dyeing properties of the final products.

2. Agrochemicals:

- As a key intermediate, DCDFAn is involved in synthesizing herbicides and pesticides, contributing to agricultural productivity while ensuring environmental safety through controlled application methods .

3. Pharmaceuticals:

- The compound's role as a precursor in drug development is under exploration. Its unique electronic properties may enhance the efficacy of pharmaceutical compounds derived from it .

Case Studies

Several notable studies highlight the applications of DCDFAn:

1. Antimicrobial Activity Study:

A peer-reviewed study evaluated the effectiveness of DCDFAn against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at specific concentrations, warranting further investigation into its potential as an antimicrobial agent.

2. Enzyme Inhibition Study:

Research focused on the inhibition of cytochrome P450 enzymes by DCDFAn revealed that it could significantly affect enzyme activity crucial for drug metabolism. These findings are essential for assessing the compound's safety profile in pharmaceutical applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Uniqueness

2,6-Dichloro-3,5-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct electronic and steric properties.

Activité Biologique

2,6-Dichloro-3,5-difluoroaniline (DCDF) is a halogenated aromatic amine known for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCDF has the chemical formula C₆H₃Cl₂F₂N and features two chlorine atoms and two fluorine atoms attached to a benzene ring with an amino group (-NH₂). Its unique halogenation pattern influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂F₂N |

| Molecular Weight | 195.00 g/mol |

| Melting Point | Not specified |

| Solubility | Moderately soluble in organic solvents |

The biological activity of DCDF is largely attributed to its ability to interact with various biomolecules, including proteins and enzymes. It can act as an inhibitor or activator of specific biochemical pathways, which may lead to various physiological effects.

- Enzyme Inhibition : DCDF has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cell Signaling Modulation : The compound may interfere with signaling pathways critical for cell proliferation and apoptosis, suggesting its relevance in cancer research.

Toxicological Profile

DCDF is considered moderately toxic. Exposure can lead to skin and eye irritation, respiratory issues upon inhalation, and gastrointestinal distress if ingested. Its toxicity profile necessitates careful handling in laboratory settings.

Case Studies

- Anticancer Activity : A study explored the effects of DCDF on cancer cell lines, demonstrating that it can induce apoptosis in specific types of cancer cells by modulating apoptotic pathways. This suggests potential applications in cancer therapeutics.

- Environmental Impact : Research indicates that DCDF can affect aquatic organisms, leading to bioaccumulation and potential ecological risks. Studies have shown altered reproductive behaviors in fish exposed to low concentrations of the compound.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological activities of DCDF:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3,5-Difluoroaniline | Moderate toxicity | Lacks chlorine substituents |

| 2,4-Dichloro-3,5-difluoroaniline | Similar enzymatic inhibition | Different chlorination pattern |

| 2-Chloro-3,5-difluoroaniline | Lower reactivity | Contains one chlorine atom |

Applications in Medicinal Chemistry

DCDF serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a candidate for further research into new drug formulations targeting specific diseases.

Synthesis Pathways

The synthesis of DCDF can be achieved through various methods involving halogenation reactions and subsequent transformations:

- Halogenation of Aniline Derivatives : Utilizing chlorination and fluorination techniques to introduce halogen groups at specific positions on the aniline ring.

- Reduction Reactions : Converting nitro derivatives into amines using reducing agents like hydrogen gas or metal catalysts.

Propriétés

IUPAC Name |

2,6-dichloro-3,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)5(8)6(4)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQPOOIXRNUPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.